molecular formula C20H19N3O3S B2575625 N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide CAS No. 946203-04-9

N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2575625
CAS No.: 946203-04-9
M. Wt: 381.45
InChI Key: JPVXOCPQPSZXRU-UHFFFAOYSA-N
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Description

N-[4-({[(4-Methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound designed for pharmacological research, integrating a benzamide core linked to a 1,3-thiazole ring. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse investigative applications . The compound's core thiazole moiety is a privileged scaffold in medicinal chemistry, known for its presence in various bioactive molecules and approved drugs. Molecules containing the thiazole ring have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties, which makes this compound a versatile building block for developing novel therapeutic agents . The mechanism of action for compounds within this class often involves interaction with specific biological targets. The thiazole and benzamide groups can potentially interact with enzymes or receptors, modulating their activity. This can lead to various downstream effects, such as the inhibition of enzyme function or alteration of key cellular signaling pathways . Furthermore, structurally related benzamide and thiazole-containing molecules have been identified as potent and selective activators of specific ion channels, such as KCNQ1, highlighting the potential of this chemotype in ion channel research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Please note that the specific biological data and potency for this exact compound are subject to further investigation in your research system.

Properties

IUPAC Name

N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-26-17-9-7-14(8-10-17)12-21-18(24)11-16-13-27-20(22-16)23-19(25)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVXOCPQPSZXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method is the condensation of 4-methoxybenzylamine with a thiazole derivative, followed by acylation with benzoyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzamide group results in an amine derivative .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with thiazole moieties have been synthesized and evaluated for their effectiveness against various cancer cell lines. A study indicated that the presence of the methoxy group on the phenyl ring significantly contributes to the anticancer activity of related compounds .

Case Studies:

  • Thiazole-integrated Pyrrolidin Derivatives:
    • These derivatives showed promising anticancer activity with specific IC50 values indicating their potency against cancer cells such as A549 (lung adenocarcinoma) and U251 (glioblastoma) cells .
  • N-acylated Thiazoles:
    • A series of N-acylated thiazoles were tested for their cytotoxic effects, revealing strong selectivity against human cancer cell lines while demonstrating lower toxicity to normal cells .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antibacterial and antifungal properties. The structural diversity provided by the incorporation of different functional groups allows for the exploration of various biological activities.

Case Studies:

  • Antibacterial Activity:
    • Several thiazole derivatives were synthesized and tested against a range of bacterial strains, showing varying degrees of effectiveness. Notably, some compounds exhibited superior activity compared to standard antibiotics like amphotericin B .
  • Anti-tubercular Action:
    • Research indicated that certain thiazole compounds demonstrated significant anti-tubercular activity with minimal inhibitory concentrations (MIC) as low as 0.09 µg/mL, highlighting their potential in treating tuberculosis .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole-containing compounds. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can enhance anticonvulsant efficacy.

Case Studies:

  • Novel Thiazole Derivatives:
    • A set of thiazole derivatives was evaluated for their anticonvulsant properties using animal models, showing promising results with a median effective dose (ED50) indicating substantial protective effects against seizures .

Mechanism of Action

The mechanism of action of N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:
  • Thiazole Core : The thiazole ring is a common feature in many analogs, influencing electronic properties and binding interactions.
  • Benzamide Moiety : Present in all compared compounds, this group often participates in hydrogen bonding with biological targets.
  • Substituent Variations : The 4-position of the thiazole ring is modified with groups such as carbamoylmethyl, aryl, or sulfamoyl, which alter physicochemical and biological properties.
Representative Analogs:
Compound Name Key Substituents Structural Differences vs. Target Compound References
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) Triazole-linked benzodiazole, 4-methoxyphenyl-thiazole Additional triazole-benzodiazole moiety
EMAC2060 Thiazol-2-yl hydrazine, 4-methoxyphenyl Hydrazine spacer instead of carbamoylmethyl
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Oxadiazole core, sulfamoyl group Oxadiazole replaces thiazole; sulfamoyl substitution
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-Methylphenyl and phenyl groups on thiazole Bulky aryl groups instead of carbamoylmethyl
N-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide Chlorophenyl, carbamothioyl group Chlorophenyl substitution; thiourea linkage

Physicochemical Properties

Compound Melting Point/Decomposition Solubility Trends Key Spectral Data (IR/NMR)
Target Compound Not reported Likely moderate lipophilicity (logP ~3-4) Expected C=O stretch at ~1660–1680 cm⁻¹ (IR); aromatic protons at δ 7.0–8.0 ppm (¹H-NMR)
9e Data not provided Enhanced polarity due to triazole-benzodiazole NH stretches at 3150–3319 cm⁻¹; C=S at 1247–1255 cm⁻¹
EMAC2062 222°C (decomposition) Low solubility in aqueous media ¹H-NMR: δ 3.89 (OCH3), 7.13–8.0 (aromatic protons)
LMM5 Not reported Solubilized in DMSO/Pluronic F-127 Sulfamoyl C=O at ~1680 cm⁻¹; benzamide NH at δ 8.5–9.0 ppm

Stability and Reactivity

  • Thiourea-linked analogs (e.g., ) may exhibit higher reactivity due to the C=S group, whereas the target compound’s carbamoylmethyl group offers hydrolytic stability .

Biological Activity

N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring and a methoxyphenyl group, which are crucial for its biological activity. The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole ring followed by the introduction of the benzamide moiety through amide coupling reactions.

Synthetic Route Overview

  • Formation of Thiazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of Benzamide Group : Introduced via amide coupling using reagents like carbodiimides.

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against A-431 and Jurkat cell lines, indicating potent antitumor properties .

CompoundCell LineIC50 (µM)
13A-431< 1.0
13Jurkat< 1.0
9Various1.61 ± 1.92
10Various1.98 ± 1.22

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, including carbonic anhydrases (CA) and acetylcholinesterase (AChE). Inhibitory assays have shown promising results:

  • Carbonic Anhydrase Inhibition : Compounds similar to this compound exhibited Ki values ranging from 6.7 to 335.2 nM for hCA I and 0.5 to 55.4 nM for hCA II .
Enzyme TypeKi Value Range (nM)
hCA I6.7 - 335.2
hCA II0.5 - 55.4

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity and triggering biochemical pathways that lead to cell death or inhibition of tumor growth. The presence of electron-donating groups like methoxy enhances the binding affinity to these targets .

Case Studies

Several studies have highlighted the effectiveness of thiazole-based compounds in clinical settings:

  • Antitumor Efficacy : A study demonstrated that compounds with thiazole rings significantly inhibited cell proliferation in various cancer types, suggesting potential as therapeutic agents.
  • Enzyme Inhibition Studies : Research on enzyme inhibitors showed that modifications in the thiazole structure could enhance inhibitory potency against carbonic anhydrases and AChE.

Q & A

Q. What are the key synthetic pathways for N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones.
  • Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the benzamide and carbamoyl moieties . Optimization parameters include:
  • Solvent selection (e.g., DMF for polar aprotic conditions).
  • Temperature control (60–80°C for cyclization steps).
  • Catalyst use (e.g., triethylamine for acid scavenging). Purity is monitored via TLC or HPLC .

Q. What spectroscopic techniques are used to confirm the structural integrity of this compound?

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and amide bond formation.
  • Mass spectrometry (MS) for molecular weight validation.
  • FT-IR to confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amides) .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

  • Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Agar diffusion assays to assess zone-of-inhibition.
  • Positive controls (e.g., ciprofloxacin) and solvent controls are critical for data reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's anticancer potency?

  • Substituent variation : Modify the methoxyphenyl group (e.g., replace -OCH₃ with -CF₃) to alter electron density and binding affinity.
  • Bioisosteric replacement : Replace the thiazole ring with oxazole or imidazole to test heterocycle-dependent activity.
  • Pharmacokinetic profiling : Measure logP and solubility to correlate structural changes with bioavailability .

Q. How should researchers address contradictions in enzyme inhibition data across studies?

  • Standardize assay conditions : Ensure consistent enzyme concentrations (e.g., 10 nM for kinase assays) and buffer pH (7.4).
  • Validate target specificity using siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects.
  • Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What experimental strategies are effective for identifying this compound's molecular targets?

  • Chemical proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins.
  • Thermal shift assays (CETSA) to detect target stabilization.
  • Docking simulations with homology models of suspected targets (e.g., HDACs or kinases) .

Q. How can stability studies be designed to assess degradation under physiological conditions?

  • Forced degradation : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H₂O₂) conditions.
  • LC-MS/MS analysis to identify degradation products (e.g., hydrolyzed amide bonds).
  • Accelerated stability testing at 40°C/75% RH over 4 weeks to predict shelf life .

Methodological Notes

  • Synthesis Reproducibility : Document reaction quenching and workup steps meticulously to avoid variability in yields .
  • Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate between specific and off-target effects .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to resolve contradictory results in multi-target studies .

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